Cas no 1646288-22-3 (4-bromo-6-fluoro-2,3-dihydro-1H-indole-2,3-dione)
4-bromo-6-fluoro-2,3-dihydro-1H-indole-2,3-dione Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-6-fluoro-2,3-dihydro-1H-indole-2,3-dione
- EN300-22931959
- 4-bromo-6-fluoroindoline-2,3-dione
- DTXSID801284366
- Z3326049785
- SCHEMBL16419647
- 1H-Indole-2,3-dione, 4-bromo-6-fluoro-
- 1646288-22-3
- AT29388
- 4-bromo-6-fluoro-1H-indole-2,3-dione
-
- Inchi: 1S/C8H3BrFNO2/c9-4-1-3(10)2-5-6(4)7(12)8(13)11-5/h1-2H,(H,11,12,13)
- InChI Key: STSREPGKTSFNQI-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC2=C1C(C(N2)=O)=O)F
Computed Properties
- Exact Mass: 242.93312g/mol
- Monoisotopic Mass: 242.93312g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 46.2Ų
4-bromo-6-fluoro-2,3-dihydro-1H-indole-2,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-22931959-0.05g |
4-bromo-6-fluoro-2,3-dihydro-1H-indole-2,3-dione |
1646288-22-3 | 95% | 0.05g |
$174.0 | 2024-06-20 | |
| Enamine | EN300-22931959-0.1g |
4-bromo-6-fluoro-2,3-dihydro-1H-indole-2,3-dione |
1646288-22-3 | 95% | 0.1g |
$257.0 | 2024-06-20 | |
| Enamine | EN300-22931959-0.25g |
4-bromo-6-fluoro-2,3-dihydro-1H-indole-2,3-dione |
1646288-22-3 | 95% | 0.25g |
$367.0 | 2024-06-20 | |
| Enamine | EN300-22931959-0.5g |
4-bromo-6-fluoro-2,3-dihydro-1H-indole-2,3-dione |
1646288-22-3 | 95% | 0.5g |
$579.0 | 2024-06-20 | |
| Enamine | EN300-22931959-1.0g |
4-bromo-6-fluoro-2,3-dihydro-1H-indole-2,3-dione |
1646288-22-3 | 95% | 1.0g |
$743.0 | 2024-06-20 | |
| Enamine | EN300-22931959-2.5g |
4-bromo-6-fluoro-2,3-dihydro-1H-indole-2,3-dione |
1646288-22-3 | 95% | 2.5g |
$1454.0 | 2024-06-20 | |
| Enamine | EN300-22931959-5.0g |
4-bromo-6-fluoro-2,3-dihydro-1H-indole-2,3-dione |
1646288-22-3 | 95% | 5.0g |
$2152.0 | 2024-06-20 | |
| Enamine | EN300-22931959-10.0g |
4-bromo-6-fluoro-2,3-dihydro-1H-indole-2,3-dione |
1646288-22-3 | 95% | 10.0g |
$3191.0 | 2024-06-20 | |
| Aaron | AR01PNNZ-50mg |
1H-Indole-2,3-dione, 4-bromo-6-fluoro- |
1646288-22-3 | 95% | 50mg |
$265.00 | 2025-02-14 | |
| Aaron | AR01PNNZ-100mg |
1H-Indole-2,3-dione, 4-bromo-6-fluoro- |
1646288-22-3 | 95% | 100mg |
$379.00 | 2025-02-14 |
4-bromo-6-fluoro-2,3-dihydro-1H-indole-2,3-dione Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 4-bromo-6-fluoro-2,3-dihydro-1H-indole-2,3-dione
Introduction to 4-bromo-6-fluoro-2,3-dihydro-1H-indole-2,3-dione (CAS No. 1646288-22-3)
4-bromo-6-fluoro-2,3-dihydro-1H-indole-2,3-dione, identified by its CAS number 1646288-22-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indole family, a structural motif widely recognized for its biological activity and utility in drug development. The presence of both bromo and fluoro substituents in its molecular framework imparts unique electronic and steric properties, making it a valuable scaffold for synthesizing novel bioactive molecules.
The chemical structure of 4-bromo-6-fluoro-2,3-dihydro-1H-indole-2,3-dione consists of a fused indole ring system with carbonyl groups at the 2 and 3 positions. The bromine atom at the 4-position and the fluorine atom at the 6-position are key functional groups that influence its reactivity and potential applications. This arrangement allows for diverse chemical modifications, enabling researchers to explore its pharmacological profile across various therapeutic areas.
In recent years, there has been a surge in interest regarding indole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds incorporating the indole scaffold exhibit properties such as antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The specific substitution pattern in 4-bromo-6-fluoro-2,3-dihydro-1H-indole-2,3-dione enhances its potential as a lead compound for further derivatization and optimization.
One of the most compelling aspects of 4-bromo-6-fluoro-2,3-dihydro-1H-indole-2,3-dione is its utility as a building block in medicinal chemistry. The bromo and fluoro groups serve as handles for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. These reactions allow for the introduction of diverse aryl or heteroaryl groups, expanding the chemical space available for drug discovery.
Recent advancements in computational chemistry have further highlighted the significance of 4-bromo-6-fluoro-2,3-dihydro-1H-indole-2,3-dione. Molecular modeling studies have revealed that this compound can interact with biological targets through multiple binding modes, suggesting its potential as a multitarget-directed ligand. Such multifunctionality is highly desirable in drug development, as it can lead to synergistic effects and improved therapeutic outcomes.
The synthesis of 4-bromo-6-fluoro-2,3-dihydro-1H-indole-2,3-dione involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include condensation reactions to form the indole core, followed by functional group manipulations to introduce the bromo and fluoro substituents. The use of green chemistry principles has also been explored to develop more sustainable synthetic routes, minimizing waste and reducing environmental impact.
In clinical research settings, 4-bromo-6-fluoro-2,3-dihydro-1H-indole-2,3-dione has been investigated for its potential role in treating neurological disorders. Preliminary studies suggest that derivatives of this compound may modulate neurotransmitter systems involved in conditions such as Alzheimer's disease and Parkinson's disease. The ability of indole derivatives to cross the blood-brain barrier makes them particularly promising candidates for central nervous system (CNS) therapies.
The pharmaceutical industry has taken note of the promising properties of 4-bromo-6-fluoro-2,3-dihydro-1H-indole-2,3-dione, leading to several ongoing clinical trials where related compounds are being tested for efficacy and safety. These trials aim to validate the translational potential of indole-based therapeutics into clinical practice. The results from these trials could pave the way for new treatment strategies targeting a wide range of diseases.
From an academic perspective, 4-bromo-6-fluoro-2,3-dihydro-1H-indole-2,3-dione serves as an excellent scaffold for teaching and research purposes. Its structural complexity and reactivity make it a valuable tool for training students in organic synthesis and Medicinal Chemistry. Additionally, its biological relevance ensures that research involving this compound remains at the forefront of scientific inquiry.
The future prospects of 4-bromo-6-fluoro-2,3-dihydro-1H-indole-2,3-dione are vast and exciting. As computational methods improve and high-throughput screening technologies become more accessible, researchers will be able to rapidly identify new derivatives with enhanced pharmacological properties. This iterative process of design、synthesis、and evaluation is fundamental to modern drug discovery。
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